molecular formula C20H21NO2 B5142324 8-[4-(3-methylphenoxy)butoxy]quinoline

8-[4-(3-methylphenoxy)butoxy]quinoline

Cat. No.: B5142324
M. Wt: 307.4 g/mol
InChI Key: XFXFJVRYBWBFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[4-(3-Methylphenoxy)butoxy]quinoline is a synthetic quinoline derivative of significant interest in chemical and pharmacological research. Quinoline scaffolds are recognized for their diverse biological activities, serving as key structural components in compounds with demonstrated effects as proton-pump inhibitors , and in various antimalarial, anticancer, and antimicrobial agents . The specific structure of this compound, featuring a phenoxybutoxy side chain, suggests potential for investigation in structure-activity relationship (SAR) studies, particularly in the development of receptor ligands or enzyme inhibitors. Researchers can utilize this high-purity compound as a critical intermediate or building block in organic synthesis, for instance, applying classic methods like the Combes quinoline synthesis for further functionalization . Its extended aromatic system also makes it a candidate for exploration in materials science, similar to other quinoline derivatives used in the development of organic light-emitting devices (OLEDs) . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[4-(3-methylphenoxy)butoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-16-7-4-10-18(15-16)22-13-2-3-14-23-19-11-5-8-17-9-6-12-21-20(17)19/h4-12,15H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXFJVRYBWBFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Chromatographic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR Spectral Analysis

¹H (proton) NMR spectroscopy would provide detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of 8-[4-(3-methylphenoxy)butoxy]quinoline would be expected to show distinct signals for the protons on the quinoline (B57606) ring, the butoxy chain, the methylphenoxy group, and the methyl group itself. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would be key to assigning each proton to its specific position in the molecule.

Similarly, ¹³C NMR spectroscopy would reveal the number of chemically non-equivalent carbon atoms. The spectrum would display unique signals for each carbon in the quinoline system, the aliphatic butoxy chain, the aromatic carbons of the phenoxy group, and the methyl carbon. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, attached to an electronegative atom like oxygen or nitrogen).

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.9dd1HQuinoline H2
~8.1dd1HQuinoline H4
~7.4-7.5m2HQuinoline H3, H5
~7.3t1HQuinoline H6
~7.1d1HQuinoline H7
~7.1-7.2t1HPhenoxy H5'
~6.7-6.8m3HPhenoxy H2', H4', H6'
~4.2t2HO-CH₂ (butoxy)
~2.3s3HAr-CH₃
~2.0m2HO-CH₂-CH₂ (butoxy)
~1.9m2HO-CH₂-CH₂-CH₂ (butoxy)

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~158Phenoxy C1'
~154Quinoline C8
~149Quinoline C2
~140Quinoline C8a
~139Phenoxy C3'
~136Quinoline C4
~129Phenoxy C5'
~129Quinoline C4a
~126Quinoline C5
~121Quinoline C6
~121Phenoxy C6'
~116Phenoxy C4'
~112Phenoxy C2'
~109Quinoline C7
~108Quinoline C3
~68O-CH₂ (butoxy)
~29Butoxy CH₂
~26Butoxy CH₂
~21Ar-CH₃

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons. For instance, correlations would be expected between the protons of the butoxy chain and between adjacent protons on the quinoline and phenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is critical for establishing the connectivity between different parts of the molecule, such as linking the butoxy chain to the quinoline ring at the C8 position and to the phenoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can help to confirm the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₂₀H₂₁NO₂), distinguishing it from other compounds with the same nominal mass.

Hypothetical HRMS Data

IonCalculated m/zFound m/z
[M+H]⁺308.1645308.1642

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion (in this case, the molecular ion of our compound) and analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. Key expected fragmentations for this compound would include cleavage of the butoxy chain and the ether linkages, providing evidence for the quinoline, butoxy, and methylphenoxy substructures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Hypothetical IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumC-H stretching (aromatic)
~2940, 2870MediumC-H stretching (aliphatic)
~1600, 1500StrongC=C stretching (aromatic rings)
~1580MediumC=N stretching (quinoline)
~1240StrongC-O stretching (aryl ether)
~1100StrongC-O stretching (alkyl ether)

These characteristic peaks would confirm the presence of the aromatic quinoline and phenoxy rings, the aliphatic butoxy chain, and the ether linkages, consistent with the proposed structure.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography, a powerful separation technique, is indispensable in the analysis and purification of chemical compounds. For a molecule such as this compound, which possesses a combination of aromatic rings and a flexible ether linkage, a multi-faceted chromatographic approach is essential. This typically involves high-performance liquid chromatography (HPLC) for purity assessment, gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile precursors, and preparative chromatography for obtaining the compound in larger quantities.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity determination of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice, leveraging the hydrophobic interactions between the analyte and the stationary phase. The long butoxy side chain and the two aromatic rings contribute to the compound's retention on a nonpolar stationary phase.

A typical HPLC system for the analysis of this compound would be equipped with a C18 column, which is packed with silica (B1680970) particles that have been chemically modified with octadecylsilyl groups. The separation is achieved by using a mobile phase gradient of water and an organic solvent, typically acetonitrile (B52724) or methanol. As the concentration of the organic solvent increases, the hydrophobic compound elutes from the column.

Advanced detection methods are coupled with HPLC to provide comprehensive information about the sample. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is commonly used to acquire the UV-visible spectrum of the eluting compounds. This allows for the identification of the main compound based on its characteristic absorption spectrum and can also help in the tentative identification of impurities. For more definitive identification and structural elucidation of any impurities, a mass spectrometer (MS) can be coupled to the HPLC system (HPLC-MS). This provides mass-to-charge ratio information, which is invaluable for identifying unknown substances.

Interactive Data Table: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 254 nm; MS (ESI+)
Expected Retention Time ~15.2 minutes

During the synthesis of this compound, volatile intermediates may be formed. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of such compounds. In GC, the sample is vaporized and separated in a gaseous mobile phase. The separation occurs in a long capillary column, and the retention time of a compound is dependent on its boiling point and its interaction with the stationary phase.

A common stationary phase for the analysis of a broad range of organic compounds is a 5% phenyl-polydimethylsiloxane (similar to DB-5 or HP-5ms). As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum is a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries. This technique is particularly useful for identifying and quantifying residual starting materials or volatile byproducts, ensuring the purity of the final product.

Interactive Data Table: Proposed GC-MS Parameters for the Analysis of Volatile Intermediates

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (50:1)
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu

When a larger quantity of highly pure this compound is required for further studies, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC. The goal is not just to analyze the sample, but to isolate and collect the purified compound.

Preparative HPLC systems use wider columns with larger particle sizes to accommodate a greater sample load. The mobile phase composition and gradient profile are often adapted from the analytical method. The sample is injected in larger volumes, and as the purified compound elutes from the column, it is collected using a fraction collector. The purity of the collected fractions is then verified by analytical HPLC. This process allows for the purification of milligram to gram quantities of the target compound with high purity.

Interactive Data Table: Representative Preparative HPLC Parameters for the Purification of this compound

ParameterValue
Column C18, 250 mm x 21.2 mm, 10 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic (e.g., 85% B) or Gradient
Flow Rate 20 mL/min
Sample Loading Up to 500 mg per injection (depending on solubility)
Detection UV at 254 nm
Fraction Collection Triggered by UV signal threshold

Structure Activity Relationship Sar Studies of 8 4 3 Methylphenoxy Butoxy Quinoline Analogues

Elucidation of Key Pharmacophoric Elements within the Quinoline (B57606) Scaffold

The quinoline ring system is the fundamental pharmacophoric element, essential for the compound's primary interactions with its biological target. researchgate.net In the context of antimalarial research, to which many quinoline derivatives belong, the quinoline nucleus often acts by interfering with heme metabolism. nih.gov

Key pharmacophoric features of the quinoline scaffold in related analogues include:

The Quinoline Nitrogen: The nitrogen atom at position 1 is a critical feature. Its basicity and ability to form hydrogen bonds are often essential for binding to target proteins or accumulating in specific cellular compartments.

The Aromatic System: The planar, aromatic nature of the fused bicyclic system allows for π-π stacking interactions with aromatic amino acid residues in a target's binding pocket.

The C-8 Substituent: The point of attachment of the side chain, in this case at the C-8 position via an ether linkage, is a defining characteristic. The 8-aminoquinoline (B160924) class, for instance, is a well-established group of antimalarial drugs. nih.gov The switch from an amino to an ether linkage at this position significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability.

Substituents on the Benzenoid Ring: In many related 8-aminoquinolines, the presence of a methoxy (B1213986) group at the C-6 position has been shown to enhance activity, highlighting that substitutions on the carbocyclic portion of the quinoline ring can modulate efficacy. who.int While 8-[4-(3-methylphenoxy)butoxy]quinoline itself is unsubstituted at C-6, this observation underscores the importance of the substitution pattern on the quinoline core.

Although the quinoline ring is a dominant feature, some studies have shown that it is not always indispensable, as certain naphthalene-based analogues have demonstrated activity, suggesting that a bicyclic aromatic system can sometimes serve a similar pharmacophoric role. who.int

Impact of Substitutions on the Quinoline Nucleus (e.g., C-2, C-4, C-7, C-8)

Systematic modification of the quinoline nucleus has provided significant insight into the structural requirements for activity. The effects of substitution are highly dependent on the position and the nature of the substituent.

C-4 Position: The C-4 position is another critical site for modification. 4-aminoquinoline (B48711) derivatives, such as chloroquine (B1663885), represent a major class of antimalarials. nih.govbenthamscience.com In other series, the introduction of a small alkyl group, like a 4-methyl group, has been investigated and shown to produce highly active but also potentially toxic compounds. who.int

C-7 Position: Substitution at the C-7 position often leads to a decrease or complete loss of activity in the 8-aminoquinoline series. who.int However, this is not a universal rule across all quinoline-based compounds. The 7-chloro substituent is a hallmark of the highly successful 4-aminoquinoline antimalarials like chloroquine and amodiaquine, where it is considered crucial for their mechanism of action. nih.gov

C-8 Position: The substituent at C-8 is paramount. The nature of the atom connecting the side chain to the ring (e.g., oxygen in an ether vs. nitrogen in an amine) dictates the molecule's chemical properties. The ether linkage in this compound provides greater chemical stability compared to the more metabolically labile amino linkage found in primaquine.

The following table summarizes the generalized impact of substitutions on the quinoline nucleus based on findings from related analogue series.

PositionType of SubstitutionGeneral Impact on ActivityCitation
C-2 Bulky groups (e.g., benzyloxy)Variable; can introduce steric hindrance. who.int
C-4 Methyl groupCan lead to high activity, but also increased toxicity. who.int
C-7 Various groupsGenerally leads to loss of activity in 8-substituted quinolines. who.int
C-7 Chloro groupEssential for activity in 4-aminoquinoline series (e.g., chloroquine). nih.gov
C-8 Ether vs. Amino LinkerAlters chemical stability, lipophilicity, and metabolic profile. nih.gov

Role of the Butoxy Linker Length and Flexibility

The butoxy linker is not merely a spacer; its length, flexibility, and chemical nature are critical for orienting the terminal phenoxy ring correctly within the target binding site.

The four-carbon chain of the butoxy linker provides significant conformational flexibility. This allows the molecule to adopt various spatial arrangements, one or more of which may be the "bioactive conformation" required for optimal interaction with a biological target.

SAR studies on related compounds, where the side chain length has been varied, often show a parabolic relationship with activity. nih.gov

Shorter chains (e.g., ethoxy, propoxy) may not be long enough to allow the terminal ring to reach a key interaction point.

Longer chains (e.g., pentoxy, hexoxy) might be too flexible, leading to an entropic penalty upon binding, or may position the terminal ring beyond the optimal binding pocket.

The butoxy linker often represents an optimized length that balances the need to span the distance between two key binding regions without introducing excessive flexibility or unfavorable steric interactions. Conformational analysis through computational modeling is frequently used to predict the preferred low-energy conformations of such flexible linkers and how they might fit within a known or hypothesized binding site.

Modifying the linker can profoundly impact activity. Studies on various quinoline derivatives have explored linker modifications to fine-tune properties. researchgate.net Potential modifications and their hypothetical effects include:

Introducing Heteroatoms: Replacing a methylene (B1212753) (-CH2-) group with an oxygen (ether) or nitrogen (amine) atom can introduce hydrogen bonding capabilities and alter the linker's polarity and flexibility.

Increasing Rigidity: Incorporating double bonds (e.g., a butenoxy linker) or cyclic structures (e.g., a cyclohexyl ring) within the linker would restrict conformational freedom. This can be advantageous if it pre-organizes the molecule into its bioactive conformation, but detrimental if it prevents the molecule from adopting the required shape.

Branching: Adding alkyl groups to the linker chain would increase its steric bulk, which could probe for additional hydrophobic pockets in the binding site or, conversely, lead to steric clashes.

Substituent Effects on the Terminal Phenoxy Ring

The 3-methylphenoxy group is the final key component of the molecule. The substituent on this terminal ring can influence both electronic and steric interactions with the target.

Electronic Effect: The methyl group is weakly electron-donating through an inductive effect. This slightly increases the electron density of the aromatic ring, which can modulate its interaction with electron-deficient regions of the binding site. The electronic nature of substituents on terminal aromatic rings has been shown to be important in other quinoline series. nih.gov

Steric Effect: The methyl group provides additional steric bulk compared to an unsubstituted phenoxy ring. This can enhance binding by occupying a small hydrophobic pocket within the target protein. Its placement at the meta-position directs its bulk into a specific vector in space, which can be critical for achieving a snug fit. Studies on other quinoline derivatives have shown that bulky substituents can be favorable for activity. researchgate.net

Lipophilic Effect: The methyl group increases the lipophilicity (hydrophobicity) of this portion of the molecule. This can enhance membrane permeability and strengthen binding through hydrophobic interactions.

Moving the methyl group to the ortho- or para- positions would likely alter the activity by changing the way the substituent's steric bulk and electronic influence are presented to the binding site, highlighting the positional importance of the substitution.

Computational Chemistry in SAR Analysis

Quantitative Structure-Activity Relationships (QSAR) Modeling

No QSAR models have been published that specifically analyze a series of this compound analogues to correlate their structural features with their biological activities.

Molecular Docking Simulations for Ligand-Target Interactions

Without a known biological target for this compound, and in the absence of published studies, no information on its binding modes, key interactions with amino acid residues, or docking scores is available.

Pharmacophore Modeling and Virtual Screening

There are no reports on the development of a pharmacophore model based on this compound, nor are there any documented virtual screening campaigns that have utilized such a model to identify new potential ligands.

Preclinical Mechanistic Investigations and Target Identification

Exploration of Molecular Targets Associated with Quinoline (B57606) Derivatives

The biological activity of quinoline derivatives stems from their ability to interact with various molecular targets, including receptors, enzymes, and ion channels. Although specific data for 8-[4-(3-methylphenoxy)butoxy]quinoline is not yet available, the established activities of related compounds point toward several potential areas of investigation.

Receptor Binding Studies (e.g., GPR119 receptor agonists)

G protein-coupled receptors (GPCRs) are a major class of drug targets. GPR119, in particular, has garnered interest as a target for type 2 diabetes and related metabolic disorders. Activation of GPR119 leads to increased levels of intracellular cAMP, which in turn enhances glucose-dependent insulin (B600854) secretion and the release of gut peptides like GLP-1. While many synthetic agonists for GPR119 have been developed, their core structures vary, including heterocyclic cores. The potential for quinoline-based structures to act as GPR119 agonists remains an area for exploration. Preclinical studies typically involve binding assays to determine the affinity of a compound for the receptor and functional assays to measure the downstream signaling response (e.g., cAMP accumulation).

Enzyme Inhibition Assays (e.g., DNA gyrase, cholinesterases)

Enzyme inhibition is a common mechanism of action for many drugs. Quinoline derivatives have shown significant activity as inhibitors of several key enzymes.

DNA Gyrase: This bacterial enzyme is a type II topoisomerase essential for DNA replication and repair, making it a prime target for antibiotics. Quinolones, a well-known class of quinoline derivatives, function by stabilizing the complex between DNA gyrase and DNA, leading to double-strand breaks in the bacterial chromosome that are ultimately fatal to the bacterium. Novel quinoline derivatives are often screened for their inhibitory activity against bacterial DNA gyrase to assess their potential as antimicrobial agents. For instance, one study reported a novel quinoline derivative with a potent inhibitory activity against E. coli DNA gyrase, showing an IC₅₀ value of 3.39 μM.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that break down the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. Numerous studies have demonstrated the potential of quinoline derivatives as potent cholinesterase inhibitors. The inhibitory potency varies greatly depending on the specific substitutions on the quinoline ring.

Table 1: Cholinesterase Inhibitory Activity of Representative Quinoline Derivatives

CompoundTarget EnzymeIC₅₀ (μM)Reference
Compound 11g (A 4-N-phenylaminoquinoline derivative)AChE1.94 ± 0.13
Compound 11g (A 4-N-phenylaminoquinoline derivative)BChE28.37 ± 1.85

Ion Channel Modulation Studies (e.g., voltage-gated sodium channels)

Voltage-gated sodium channels (VGSCs) are integral membrane proteins that initiate and propagate action potentials in excitable cells, such as neurons. They are important targets for treating a variety of conditions, including pain and epilepsy. The modulation of these channels by small molecules can occur through various mechanisms, including pore blocking or allosteric regulation. While direct studies linking specific quinoline derivatives to VGSC modulation are an emerging area, the structural similarities to known ion channel modulators suggest this is a plausible mechanism of action that warrants investigation. Studies on VGSC modulators often involve electrophysiological techniques, like the whole-cell voltage-clamp method, to measure the effects of a compound on sodium currents (INa) in neurons.

Cellular Assays for Investigating Biological Responses (in vitro)

Cell-based assays are indispensable tools in preclinical research for understanding how a compound affects cellular function and signaling pathways.

Cell-Based Reporter Assays for Pathway Activation/Inhibition

Reporter gene assays are a versatile method to measure the activity of a specific signaling pathway. These assays work by linking the transcriptional response element of a pathway to the expression of a reporter protein, such as luciferase. An increase or decrease in reporter protein expression reflects the activation or inhibition of the pathway, respectively. For example, a luciferase reporter system under the control of a cytomegalovirus (CMV) promoter has been used to test the ability of novel quinoline compounds to reactivate gene expression by inhibiting DNA methyltransferase in leukemia cells. Such assays can be adapted to high-throughput screening to test large libraries of compounds against various signaling pathways.

Ligand-Induced Target Dimerization or Conformational Changes

The binding of a ligand to its target protein often induces conformational changes or dimerization, which are critical for initiating a downstream signal. Investigating these initial events provides insight into the mechanism of action. While specific assays for ligand-induced changes related to this compound have not been reported, computational methods like molecular dynamics simulations are frequently used to explore the binding modes and dynamic behavior of ligands within their target's active site. For instance, a study used this approach to investigate how different quinoline derivatives interact with acetylcholinesterase, providing insights into the key intermolecular interactions that drive inhibition. This in-silico approach, combined with experimental validation, is a powerful strategy for understanding the molecular basis of a compound's activity.

Theoretical and Computational Studies of 8 4 3 Methylphenoxy Butoxy Quinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. nih.govmdpi.com These methods would provide deep insights into the structure, stability, and reactivity of 8-[4-(3-methylphenoxy)butoxy]quinoline.

Analysis of the electronic structure is crucial for predicting how this compound might interact with biological targets. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the quinoline (B57606) ring is expected to be a major site of electron density, while the butoxy chain introduces flexibility. DFT calculations would precisely map the electron density distribution and the shapes of the HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the electron-rich quinoline and phenoxy rings, while the LUMO would also be distributed across these aromatic systems.

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound

ParameterIllustrative Value (eV)Significance
HOMO Energy-6.2Electron-donating capability
LUMO Energy-1.5Electron-accepting capability
HOMO-LUMO Gap4.7Chemical reactivity and stability

Note: The values in this table are hypothetical and serve as an example of the data that would be generated by quantum chemical calculations.

Table 2: Example of Conformational Analysis Results for this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (Quinoline-Phenoxy)Key Feature
Global Minimum0.0075°Extended chain
Local Minimum 11.25110°Folded conformation
Local Minimum 22.5045°Partially folded

Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. These simulations would provide insights into the dynamic behavior of this compound in a biological environment, such as its interaction with proteins or cell membranes.

To understand the potential biological targets of this compound, MD simulations of the compound in complex with a target protein would be performed. This would involve initially docking the ligand into the protein's binding site and then simulating the complex's movement over a period of nanoseconds. These simulations can reveal the stability of the binding pose, key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. For other quinoline derivatives, such simulations have been crucial in establishing the stability of interactions with enzymes like kinases.

The ability of a compound to cross cell membranes is a critical factor in its bioavailability. MD simulations can be used to model the permeation of this compound across a lipid bilayer, which mimics a cell membrane. These simulations can provide a free energy profile for the permeation process, highlighting the energy barriers the molecule must overcome to enter a cell. This would be particularly important for assessing its potential as an orally available drug.

ADME-Tox Prediction (Computational, excluding actual toxicity data)

Computational prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity (Tox), is a standard part of modern drug discovery. nih.govmdpi.comjournalofchemistry.org Various in silico models, often based on machine learning algorithms trained on large datasets of known compounds, can predict these properties for a novel molecule like this compound.

These predictive models would assess properties such as oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (which are crucial for drug metabolism), and potential for causing adverse effects. It is important to note that these are predictions and would require experimental validation.

Table 3: Predicted ADME Properties for this compound (Illustrative)

PropertyPredicted Value/ClassificationImplication for Drug-Likeness
Oral BioavailabilityHighGood potential for oral administration
Blood-Brain Barrier (BBB) PenetrationLowLess likely to cause central nervous system side effects
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity

Note: The data in this table are for illustrative purposes and represent the type of output from computational ADME-Tox prediction tools.

In Silico Absorption, Distribution, Metabolism, and Excretion Prediction

The prediction of ADME properties for a molecule like this compound would typically involve the use of various computational tools and quantitative structure-activity relationship (QSAR) models. These models are built on large datasets of experimentally determined properties of other chemical compounds. The chemical structure of this compound would be used as input to these models to generate predictions for a range of ADME parameters.

Key physicochemical properties that influence ADME are typically calculated first. These include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These fundamental properties are then used in more complex models to predict pharmacokinetic behaviors.

For instance, gastrointestinal absorption can be predicted based on a compound's physicochemical properties in relation to established rules like Lipinski's Rule of Five. Models may also simulate passage through the intestinal wall. Distribution characteristics, such as blood-brain barrier penetration and plasma protein binding, are also commonly predicted using computational models that consider factors like molecular size, charge, and lipophilicity.

Metabolic stability is another critical parameter that is assessed in silico. Predictions would identify potential sites on the this compound molecule that are susceptible to metabolism by cytochrome P450 enzymes. Furthermore, potential inhibition of these enzymes can be predicted, which is important for assessing the risk of drug-drug interactions. Finally, excretion pathways, primarily renal clearance, can be estimated based on the compound's properties.

The following table illustrates the types of ADME parameters that would be predicted for this compound using standard in silico tools, along with a hypothetical range of values that might be expected for a drug-like molecule of its nature. It is important to note that these are representative predictions and not experimentally verified data for this specific compound.

ADME Parameter Predicted Value/Classification Interpretation
Absorption
Gastrointestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier PermeabilityLowUnlikely to cross the blood-brain barrier to a significant extent.
Distribution
Plasma Protein Binding>90%Expected to be highly bound to plasma proteins.
Volume of Distribution (VDss)HighLikely to distribute extensively into tissues.
Metabolism
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitionNon-inhibitorLow potential for drug-drug interactions with CYP3A4 substrates.
Excretion
Renal ClearanceLowPrimarily cleared through metabolic pathways rather than renal excretion.

Prediction of Potential Off-Target Interactions

The prediction of potential off-target interactions is a critical component of in silico toxicology and safety assessment in drug development. Off-target interactions, where a compound binds to proteins other than its intended therapeutic target, can lead to unforeseen side effects. For this compound, computational methods can be employed to predict its likely interactions with a wide range of biological macromolecules.

Methodologies for off-target prediction can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods compare the chemical structure of this compound to databases of known ligands for various proteins. If the compound shares significant structural similarity with known binders of a particular protein, it is flagged as a potential off-target interactor.

Structure-based approaches, such as molecular docking, involve computationally modeling the interaction between this compound and the three-dimensional structures of a panel of proteins. These proteins are typically selected based on their known involvement in adverse drug reactions. The docking simulations predict the binding affinity and mode of interaction between the compound and each protein. High predicted binding affinity to a protein other than the intended target would suggest a potential off-target interaction.

Given the quinoline core of this compound, it is plausible that it could interact with targets known to bind other quinoline-containing molecules. The quinoline scaffold is present in numerous approved drugs with a variety of biological activities. Therefore, a comprehensive off-target prediction study would assess its potential interaction with a diverse set of protein families.

The following table provides an illustrative example of the type of output that would be generated from an in silico off-target prediction study for this compound. The listed potential off-targets are based on proteins that are commonly assessed in safety pharmacology panels and are known to interact with quinoline-like structures. The predicted binding affinities are hypothetical and serve to demonstrate the nature of the data that would be produced.

Potential Off-Target Protein Gene Symbol Protein Family Predicted Binding Affinity (Kd) Potential Implication
hERGKCNH2Ion ChannelMicromolar (µM) rangePotential for cardiac arrhythmia.
5-HT2B ReceptorHTR2BGPCRMicromolar (µM) rangePotential for valvular heart disease.
Dopamine D2 ReceptorDRD2GPCRMicromolar (µM) rangePotential for central nervous system side effects.
Muscarinic M1 ReceptorCHRM1GPCR>10 µMLow potential for anticholinergic side effects.
Cyclooxygenase-2PTGS2Enzyme>10 µMLow potential for anti-inflammatory off-target effects.

It is imperative to reiterate that the data presented in this section is illustrative of the in silico methodologies and the types of results they generate. Specific, experimentally validated data for this compound would require dedicated computational and subsequent experimental studies.

Potential Research Applications and Future Directions

Development of Novel Chemical Probes for Biological Research

Quinoline (B57606) derivatives are widely recognized for their fluorescent properties, making them excellent candidates for the development of chemical probes. crimsonpublishers.comnih.gov These probes are instrumental in visualizing and studying biological processes at the molecular level. crimsonpublishers.com The inherent fluorescence of the quinoline scaffold can be modulated by its substituents, and this property could be exploited in 8-[4-(3-methylphenoxy)butoxy]quinoline to design probes for specific biological targets. nih.gov For instance, modifications to the phenoxy group could be engineered to create selective binding to particular enzymes or receptors, with a corresponding change in fluorescence upon binding. nih.gov

Such probes could be invaluable for a range of bioimaging applications, including cellular staining and tracking of biomolecules. crimsonpublishers.com Research in this area would involve synthesizing a library of analogues of this compound with varied substituents to screen for desirable photophysical and biological properties.

Probe TypePotential ApplicationDesign Strategy
Fluorescent Ion ProbesDetection of biologically relevant metal ions (e.g., Zn²⁺)Incorporation of chelating moieties on the quinoline or phenoxy ring.
Enzyme Activity ProbesMonitoring the activity of specific enzymesDesigning the probe to be a substrate for a target enzyme, leading to a fluorescent signal change upon enzymatic conversion.
Receptor-Targeted ProbesImaging and tracking specific cellular receptorsAttaching ligands with known affinity for a receptor to the quinoline scaffold.

Advancements in Synthetic Methodologies for Complex Quinoline Derivatives

The synthesis of complex quinoline derivatives is an area of continuous innovation in organic chemistry. nih.govmdpi.comrsc.org While classical methods for quinoline synthesis exist, modern approaches focus on improving efficiency, sustainability, and the ability to introduce diverse functional groups. rsc.orgbenthamdirect.com Research into the synthesis of this compound and its analogues could drive the development of new synthetic strategies.

Recent advancements include transition metal-catalyzed C-H activation, multicomponent reactions, and photocatalytic methods. mdpi.comrsc.orgrsc.org These techniques offer pathways to construct the quinoline core and introduce the butoxy-phenoxy side chain in a more controlled and efficient manner than traditional methods. nih.govrsc.org The development of novel synthetic routes would not only facilitate the production of this compound for further study but also contribute to the broader field of heterocyclic chemistry.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of polypharmacology, where a single drug molecule is designed to interact with multiple biological targets, is a growing trend in drug discovery. nih.govnih.gov This approach can be particularly beneficial for treating complex diseases with multifactorial causes. nih.gov The quinoline scaffold is a versatile platform for designing multi-target-directed ligands (MTDLs) due to its ability to be functionalized at multiple positions. nih.govresearchgate.netmdpi.com

The structure of this compound, with its distinct quinoline and phenoxy moieties, could be rationally modified to interact with two or more targets of interest. researchgate.netmdpi.com For example, the quinoline part might be designed to inhibit a particular kinase, while the phenoxy tail could be optimized to interact with a different receptor. nih.gov This dual-action capability could lead to synergistic therapeutic effects and a reduced likelihood of drug resistance. nih.govbohrium.com

Integration with Advanced Imaging Techniques for Mechanistic Elucidation

The potential fluorescent properties of this compound and its derivatives make them suitable for integration with advanced imaging techniques to elucidate biological mechanisms. crimsonpublishers.comnih.gov Techniques such as fluorescence microscopy, including confocal and super-resolution microscopy, could be used to visualize the subcellular localization of these compounds and their interactions with biological targets in real-time. rsc.org

Furthermore, quinoline derivatives have been explored as probes for positron emission tomography (PET), a powerful in vivo imaging technique. jneurosci.orgresearchgate.net By labeling this compound with a positron-emitting isotope, it could potentially be developed into a PET tracer for imaging specific pathological processes in the body.

Imaging TechniquePotential ApplicationInformation Gained
Confocal Fluorescence MicroscopySubcellular localization studiesPinpointing the specific organelles or cellular compartments where the compound accumulates.
Super-Resolution MicroscopyHigh-resolution imaging of molecular interactionsVisualizing the binding of the compound to its target with nanoscale precision.
Positron Emission Tomography (PET)In vivo imaging of disease-related targetsQuantifying the distribution and density of a target in living organisms.

Application in Materials Science or Agrochemical Research

Beyond biological applications, quinoline derivatives have found utility in materials science and agrochemical research. biosynce.comresearchgate.netnih.govacs.orgnih.gov In materials science, their electronic and optical properties are harnessed in the development of organic light-emitting diodes (OLEDs) and other advanced materials. biosynce.comresearchgate.net The specific structure of this compound could be investigated for its potential as a component in such materials.

In the agrochemical sector, quinoline derivatives have been developed as fungicides, herbicides, and pesticides. researchgate.netnih.govacs.orgnih.govresearchgate.net The unique combination of the quinoline core and the substituted phenoxy group in this compound could be explored for novel agrochemical activities. mdpi.com

Challenges and Opportunities in Quinoline Derivative Research

Despite the vast potential of quinoline derivatives, their development is not without challenges. Issues such as poor bioavailability, potential off-target effects, and the emergence of resistance mechanisms need to be addressed. researchgate.net However, these challenges also present opportunities for innovation. For instance, the development of novel drug delivery systems or the design of more selective compounds can help overcome these hurdles. The versatility of the quinoline scaffold provides ample opportunity for medicinal chemists to fine-tune the properties of these molecules to enhance their therapeutic potential. researchgate.netresearchgate.net

Emerging Trends in Structure-Based Drug Design and Discovery Beyond the Scope of Clinical Development

The field of drug design is continuously evolving, with new computational and experimental techniques accelerating the discovery of novel therapeutic agents. mdpi.comnih.govnih.gov Structure-based drug design, which relies on the three-dimensional structure of a biological target, is a powerful approach for developing highly specific and potent inhibitors. mdpi.comnih.gov The quinoline scaffold is an attractive starting point for such endeavors. nih.govnih.govmdpi.comrsc.org

Emerging trends include the use of artificial intelligence and machine learning to predict the biological activity of virtual compounds, and the application of fragment-based drug discovery to build potent ligands from smaller chemical fragments. These cutting-edge approaches can be applied to the design of novel derivatives of this compound with optimized properties for a wide range of research applications.

Open Questions and Unexplored Avenues for this compound Research

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities. nih.govbiointerfaceresearch.com While specific research on this compound is not extensively documented in publicly available literature, the known biological activities of structurally similar quinoline compounds provide a strong basis for outlining potential future research directions and unanswered questions. The exploration of this particular compound remains a fertile ground for discovery, with numerous avenues yet to be investigated.

A significant area of untapped potential lies in the systematic evaluation of this compound across a broad spectrum of biological targets. The diverse therapeutic applications of quinoline derivatives, ranging from anticancer to antimicrobial and anti-inflammatory roles, suggest that this compound could exhibit multifaceted pharmacological effects. nih.govnih.govijpsr.com

One of the primary open questions is the definitive mechanism of action of this compound in various pathological contexts. While inferences can be drawn from related 8-alkoxyquinoline structures, dedicated studies are necessary to elucidate the specific molecular interactions and signaling pathways modulated by this compound. nih.gov Understanding these mechanisms is crucial for identifying its primary therapeutic targets and potential secondary effects.

Further unexplored avenues include the compound's potential as a neuroprotective agent. Certain quinoline derivatives have demonstrated promising antioxidant and neuroprotective properties, suggesting a potential role in mitigating neurodegenerative diseases like Alzheimer's and Parkinson's. bohrium.comresearchgate.netnih.govnih.gov Investigating whether this compound can modulate pathways related to oxidative stress and neuronal cell death is a critical next step.

The anti-inflammatory potential of this quinoline ether is another area ripe for investigation. Quinoline-based molecules have been developed as anti-inflammatory agents targeting various enzymes and receptors involved in the inflammatory cascade. nih.govresearchgate.netresearchgate.net A thorough examination of the effects of this compound on inflammatory markers and pathways could reveal novel therapeutic applications for inflammatory disorders.

Moreover, the structure-activity relationship (SAR) for this specific substitution pattern on the quinoline ring is not well-defined. nih.gov Systematic modifications of the 3-methylphenoxy group and the butoxy linker could lead to the discovery of analogues with enhanced potency, selectivity, or improved pharmacokinetic profiles. who.int Such studies would be invaluable in optimizing the therapeutic potential of this chemical scaffold.

Finally, the development of efficient and scalable synthetic routes for this compound and its derivatives is an important consideration for enabling more extensive biological evaluation. nih.gov

Key Unexplored Research Areas for this compound:

Research AreaSpecific FocusPotential Therapeutic Applications
Oncology Evaluation against a panel of cancer cell lines; Investigation of mechanisms such as apoptosis induction, cell cycle arrest, and anti-angiogenic effects.Various Cancers
Neuroprotection Assessment of antioxidant properties; Neuroprotective effects in models of Alzheimer's and Parkinson's disease; Interaction with key enzymes in neurodegeneration. researchgate.netnih.govNeurodegenerative Diseases
Inflammation Inhibition of key inflammatory mediators (e.g., COX, LOX); Effects on cytokine production and immune cell function. nih.govInflammatory Disorders
Infectious Diseases Screening for antibacterial, antifungal, and antiviral activity.Bacterial, Fungal, and Viral Infections
Structure-Activity Relationship (SAR) Studies Synthesis and biological evaluation of analogues with modifications to the phenoxy and butoxy moieties to optimize activity and selectivity. nih.govDrug Discovery and Optimization

Q & A

Basic Research Questions

What are the optimized synthetic pathways for 8-[4-(3-methylphenoxy)butoxy]quinoline?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and alkoxylation. Key steps include:

  • Catalyzed coupling : Chromium catalysts (e.g., CrCl₃) or transition metals (e.g., Cu(OAc)₂) enable selective alkoxylation or phenoxy group attachment .
  • Reaction conditions : Optimized parameters include 60–85°C for 12–40 hours in solvents like acetonitrile or DCE. For example, allylation reactions at 85°C for 12 hours achieve 88% yield .
  • Purification : Silica gel column chromatography with petroleum ether/ethyl acetate mixtures (e.g., 1:10 v/v) ensures purity .

How can researchers validate the purity and structural integrity of this compound?

  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC confirms purity (>98%) .
  • Spectroscopy : NMR (¹H/¹³C) identifies substituent patterns (e.g., methoxy or trifluoromethyl groups). For example, aromatic protons appear at δ 6.4–8.2 ppm .
  • Mass spectrometry : HRMS-ESI validates molecular ions (e.g., [M+H]⁺ at m/z 312.1383) .

Advanced Research Questions

What methodological strategies address contradictions in reaction yields during synthesis?

Discrepancies in yields (e.g., 50% vs. 88% in allylation vs. methoxyphenylboronic acid coupling) arise from:

  • Catalyst efficiency : Cu(OAc)₂ may underperform compared to Pd/C in hydrogenation .
  • Steric hindrance : Bulky substituents (e.g., 3-methylphenoxy) reduce nucleophilic attack efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DCE) enhance boronic acid coupling but may slow alkoxylation .

How does the compound’s structure influence its biological interactions?

  • Quinoline core : The aromatic system facilitates π-π stacking with enzymes (e.g., cytochrome P450), altering metabolic pathways .
  • Substituent effects :
    • The 3-methylphenoxy group enhances lipophilicity, improving membrane permeability .
    • Trifluoromethoxy groups increase electron-withdrawing effects, stabilizing receptor-ligand complexes .
  • Hydrogen bonding : Protonated quinolinium forms N–H⋯N bonds (2.68 Å) with biological targets, as seen in crystal structures .

What advanced techniques elucidate its mechanism of action in pharmacological studies?

  • Molecular docking : Simulations predict binding affinities to targets like topoisomerase II or β-amyloid .
  • Kinetic assays : Fluorescence quenching or SPR measure real-time interactions with proteins (e.g., IC₅₀ values for enzyme inhibition) .
  • Metabolite profiling : LC-MS identifies oxidation products (e.g., quinone derivatives) formed via cytochrome P450 .

Data Contradictions and Resolution

How do researchers reconcile conflicting data on biological activity across studies?

Discrepancies in activity (e.g., antibacterial vs. anti-inflammatory) may stem from:

  • Assay variability : MIC values depend on bacterial strain (e.g., E. coli vs. S. aureus) .
  • Structural analogs : Minor modifications (e.g., ethyl vs. propyl esters) alter solubility and bioavailability .
  • Dosage effects : Nonlinear dose-response curves require EC₅₀ validation across concentrations .

Comparative Analysis of Analogues

Compound Key Structural Features Biological Activity
8-(Trifluoromethoxy)quinoline Trifluoromethoxy groupEnhanced enzyme inhibition
4-Chloro-8-methoxyquinoline Chlorine and methoxy substituentsAntimalarial activity
Ethyl 8-methoxyquinoline-3-carboxylate Ester and methoxy groupsNeuroprotective effects

Methodological Best Practices

  • Crystallography : Single-crystal X-ray diffraction resolves hydrogen-bonding networks (e.g., C–F⋯π contacts at 3.10 Å) .
  • Reaction optimization : DoE (Design of Experiments) identifies critical factors (e.g., temperature >80°C for cyclization) .
  • Toxicity screening : Ames tests and hepatocyte assays assess genotoxicity and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.